molecular formula C12H17NOS B14207671 S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate CAS No. 827320-36-5

S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate

Katalognummer: B14207671
CAS-Nummer: 827320-36-5
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: PZFJXEPFQNNFKO-CABZTGNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate: is a chemical compound with a complex structure that includes a methylamino group, a phenyl group, and an ethanethioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may involve:

    Formation of the Core Structure: This step often involves the use of starting materials such as phenylpropylamine and methylamine. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

    Introduction of Functional Groups: The ethanethioate group is introduced through a reaction with ethanethiol or its derivatives. This step may require specific conditions such as controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate can be compared with other similar compounds, such as:

    S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanesulfonate: Similar structure but with a sulfonate group instead of a thioate group.

    S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanamide: Similar structure but with an amide group instead of a thioate group.

Eigenschaften

CAS-Nummer

827320-36-5

Molekularformel

C12H17NOS

Molekulargewicht

223.34 g/mol

IUPAC-Name

S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate

InChI

InChI=1S/C12H17NOS/c1-9(13-3)12(15-10(2)14)11-7-5-4-6-8-11/h4-9,12-13H,1-3H3/t9-,12-/m0/s1

InChI-Schlüssel

PZFJXEPFQNNFKO-CABZTGNLSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)SC(=O)C)NC

Kanonische SMILES

CC(C(C1=CC=CC=C1)SC(=O)C)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.